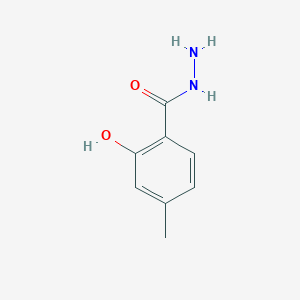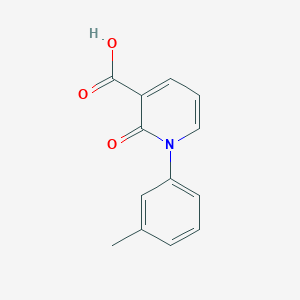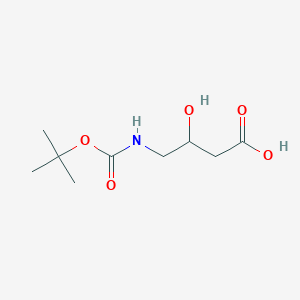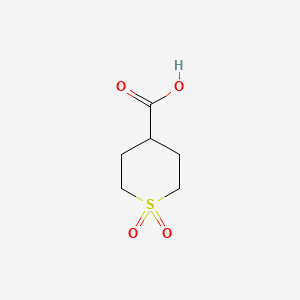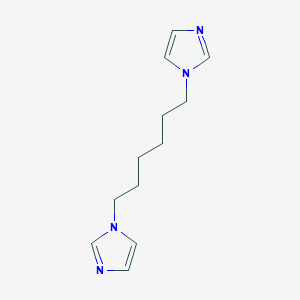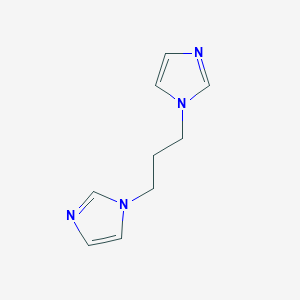
1,3-Di(1h-imidazol-1-yl)propane
描述
1,3-Di(1h-imidazol-1-yl)propane: is an organic compound with the molecular formula C9H12N4 . It consists of a propane backbone with two imidazole rings attached at the 1 and 3 positions. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Di(1h-imidazol-1-yl)propane can be synthesized through the reaction of imidazole with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction is carried out in a polar solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: 1,3-Di(1h-imidazol-1-yl)propane undergoes various chemical reactions, including:
Substitution Reactions: The imidazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Coordination Reactions: The compound can form coordination complexes with metal ions, where the nitrogen atoms coordinate with the metal centers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Coordination Complex Formation: Metal salts such as zinc chloride or copper sulfate are commonly used under mild conditions.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted imidazole derivatives can be formed.
Coordination Complexes: Metal-imidazole complexes with varying stoichiometries and geometries.
科学研究应用
1,3-Di(1h-imidazol-1-yl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an antimicrobial agent due to the biological activity of imidazole derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for antifungal and anticancer agents.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 1,3-Di(1h-imidazol-1-yl)propane is primarily based on its ability to coordinate with metal ions. The nitrogen atoms in the imidazole rings can donate electron pairs to metal centers, forming stable coordination complexes. These complexes can exhibit unique catalytic, electronic, and optical properties, making them valuable in various applications.
相似化合物的比较
1,3-Di(1h-imidazol-1-yl)benzene: Similar to 1,3-Di(1h-imidazol-1-yl)propane but with a benzene backbone instead of propane.
1,3-Di(1h-imidazol-1-yl)ethane: Contains an ethane backbone, making it shorter and potentially less flexible than the propane derivative.
Uniqueness: this compound is unique due to its flexible propane backbone, which allows for greater conformational freedom and the ability to form diverse coordination complexes. This flexibility can enhance its performance in various applications compared to its shorter or more rigid analogs.
属性
IUPAC Name |
1-(3-imidazol-1-ylpropyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1(4-12-6-2-10-8-12)5-13-7-3-11-9-13/h2-3,6-9H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPITWIJWSEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-di(1H-imidazol-1-yl)propane contribute to the formation of MOFs?
A1: this compound acts as a bridging ligand in the construction of MOFs. Its two imidazole rings possess nitrogen atoms capable of coordinating to metal ions. This bridging action, in conjunction with other organic linkers, leads to the formation of intricate three-dimensional framework structures. [, , , , , ]
Q2: What are some notable structural characteristics of MOFs incorporating this compound?
A2: Research highlights the diversity of MOF structures achievable using this compound. These structures range from one-dimensional chains to complex three-dimensional networks. The specific arrangement is influenced by factors such as the metal ion, additional organic ligands, and synthesis conditions. [, , , , , , ]
Q3: Can you provide an example of this compound's role in a specific MOF application?
A3: Certainly. In one study, researchers synthesized a cadmium-based MOF employing this compound as a bridging ligand. This MOF exhibited remarkable selectivity and sensitivity as a bifunctional luminescent sensor for detecting nitrobenzene and copper ions (Cu2+). The fluorescence quenching mechanism with nitrobenzene was attributed to electron transfer interactions. []
Q4: Has computational chemistry been employed to study MOFs containing this compound?
A4: Yes, computational techniques like density functional theory (DFT) have been used. For instance, DFT calculations provided evidence supporting the electron transfer mechanism responsible for fluorescence quenching in a cadmium-based MOF incorporating this compound. Such computational approaches provide valuable insights into the electronic properties and behavior of these materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




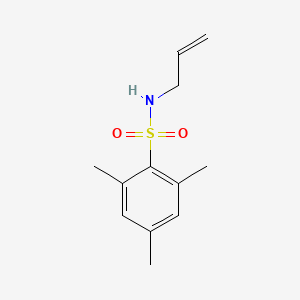

![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)
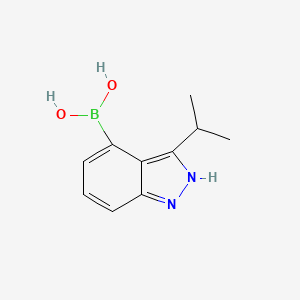

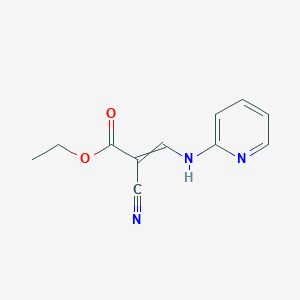
![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)
